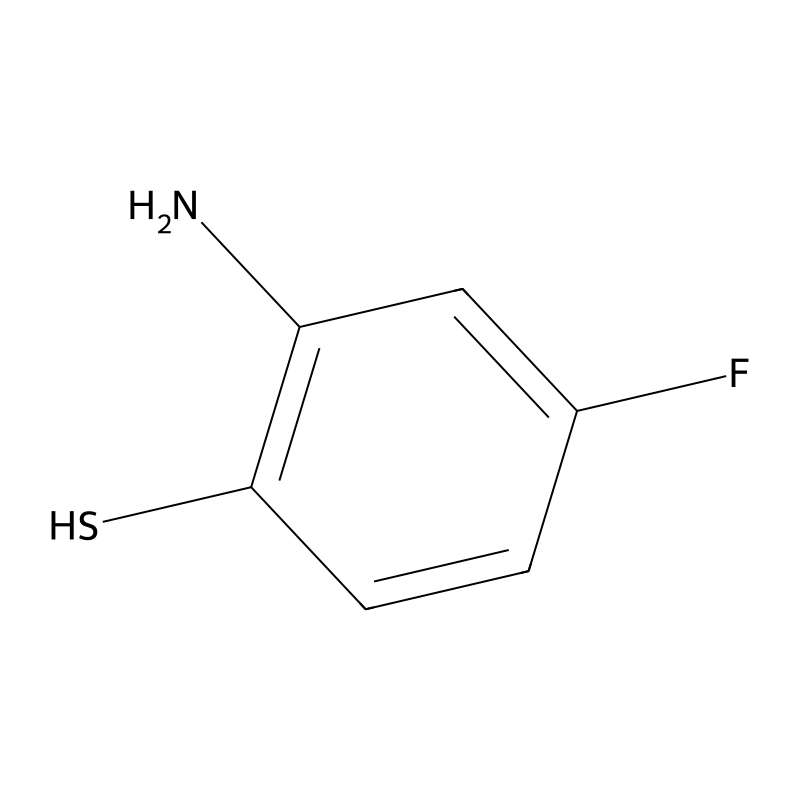2-Amino-4-fluorobenzenethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Due to its functional groups (amino and thiol), 2-AFBT can act as a versatile building block for the synthesis of more complex molecules. Its reactive nature allows it to participate in various coupling reactions, potentially leading to the development of new functional materials and pharmaceuticals.
Medicinal Chemistry:
- The combination of the amino and thiol groups in 2-AFBT presents intriguing possibilities for medicinal chemistry research. The amino group can be involved in hydrogen bonding and other interactions with biological targets, while the thiol group can participate in covalent bond formation, potentially leading to the development of new therapeutic agents. However, further research is needed to explore this potential.
Materials Science:
- The thiol group in 2-AFBT can enable its attachment to various surfaces, potentially leading to the development of new functional materials. For example, 2-AFBT could be used to modify surfaces with specific functionalities, such as improving their adhesion or conductivity. However, more research is required to understand the potential applications of 2-AFBT in this field.
Additional Information:
- 2-Amino-4-fluorobenzenethiol can be purchased from various chemical suppliers, and its properties, such as its molecular weight and structure, can be found in online databases like PubChem .
- Due to the limited research available, information on the safety and toxicity profile of 2-AFBT is scarce. It is crucial to handle this compound with proper safety precautions and consult safety data sheets (SDS) before handling or using it.
2-Amino-4-fluorobenzenethiol is an organic compound with the molecular formula . It is characterized by a benzene ring substituted at the second position with an amino group and at the fourth position with a fluorine atom. This compound is a derivative of benzenethiol, which is known for its thiol (-SH) functional group, making it a significant compound in both organic synthesis and biological studies .
As there's no known biological function for this compound, a mechanism of action is not applicable.
- Likely toxic: Aromatic amines can be harmful if ingested or inhaled. The thiol group can also irritate skin and eyes [].
- Flammable: Organic compounds with aromatic rings are generally flammable.
- Proper handling: Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are essential.
- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common reagents for this reaction include hydrogen peroxide or potassium permanganate under acidic or basic conditions.
- Reduction: The compound can be reduced to yield corresponding amines or other reduced sulfur-containing species using reagents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Both the amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the aromatic ring .
Major Products from Reactions:- Oxidation: Disulfides, sulfonic acids
- Reduction: Amines, reduced sulfur species
- Substitution: Halogenated derivatives, substituted aromatic compounds
The biological activity of 2-Amino-4-fluorobenzenethiol is linked to its ability to interact with various molecular targets. The amino group facilitates hydrogen bonding with biological molecules, while the fluorine atom enhances the compound's electronic properties, potentially increasing its reactivity. This compound has been studied for its role in enzyme interactions and protein modifications, suggesting potential applications in pharmacological research .
The synthesis of 2-Amino-4-fluorobenzenethiol typically involves introducing the amino and fluorine groups onto a benzenethiol framework. Common methods include:
- Nucleophilic Aromatic Substitution: This method involves reacting 2-aminobenzenethiol with a fluorinating agent under controlled conditions to introduce the fluorine atom.
- Friedel-Crafts Reaction: This involves using phthalic anhydride and aluminum trichloride in a reaction with fluorobenzene to create intermediates that can be further modified to yield 2-Amino-4-fluorobenzenethiol .
Industrial Production
For large-scale synthesis, continuous flow reactors may be employed to ensure consistent quality and yield. Control over reaction parameters such as temperature and pressure is crucial for optimizing production efficiency .
2-Amino-4-fluorobenzenethiol has several applications across different fields:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: Used in studies related to enzyme interactions and protein modifications.
- Industry: Employed in producing specialty chemicals and materials with specific properties, particularly in pharmaceuticals and agrochemicals .
Studies have indicated that 2-Amino-4-fluorobenzenethiol interacts with various biological targets, influencing cellular processes through redox reactions facilitated by the thiol group. Its unique electronic properties due to the fluorine substitution may enhance its reactivity towards specific enzymes or receptors, making it a candidate for further pharmacological investigation .
Similar Compounds
Several compounds share structural similarities with 2-Amino-4-fluorobenzenethiol. These include:
- 2-Amino-4-chlorobenzenethiol
- 2-Amino-4-bromobenzenethiol
- 2-Amino-4-iodobenzenethiol
Comparison
The uniqueness of 2-Amino-4-fluorobenzenethiol lies in the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine's high electronegativity and small size enhance the compound's reactivity and interactions, making it valuable in various research applications .








